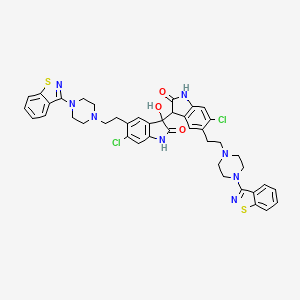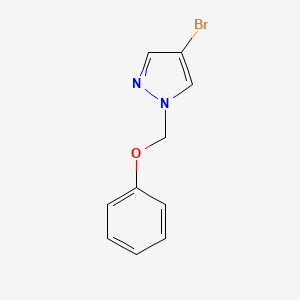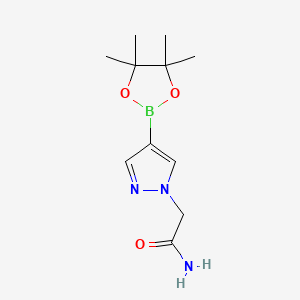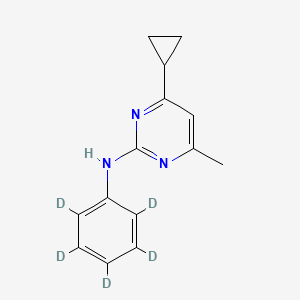
5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione, also known as 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione, is a useful research compound. Its molecular formula is C42H40Cl2N8O3S2 and its molecular weight is 839.855. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
A study by Rybka et al. (2017) delves into the synthesis of a new series of pyrrolidine-2,5-dione derivatives, potentially acting as anticonvulsant agents. This research highlights the initial pharmacological screening using acute models of seizures in mice, pointing towards a promising compound with a more beneficial protective index compared to well-known antiepileptic drugs. The study also evaluates the lipophilicity of these compounds, shedding light on their pharmacokinetic properties ChemMedChem.
Neuropharmacological Effects
Ishibashi et al. (1996) investigated SM-9018, a potential atypical antipsychotic with high affinity for 5-HT2, dopamine D2, and 5-HT1A receptors. The study contrasts the effects of SM-9018 and haloperidol on striatal c-fos mRNA expression in rats, suggesting that SM-9018 is weaker than haloperidol in inducing striatal c-fos mRNA expression, which may contribute to its atypical antipsychotic profile European Journal of Pharmacology.
Antidepressant-like Effects
Pandey et al. (2010) explored the antidepressant-like effect of BIP-1, a compound with affinity to 5-HT(2A) receptors, in rodent behavioral tests. The study concludes that 5-HT(2A) receptor antagonism is a principal mechanism behind the antidepressant-like effects of BIP-1, proposing the combination of 5-HT(2A) receptor antagonists and tricyclic antidepressants as a strategy for early-onset antidepressant action Pharmacology Biochemistry and Behavior.
Cardiovascular Effects
Francesco's research (1994) focuses on the cardiovascular effects of 5-HT1A receptor agonists, suggesting that these compounds induce a 5-HT1A receptor-mediated fall in blood pressure, while changes in heart rate and the '5-HT syndrome' may be mediated by α1-adrenoceptors European Journal of Pharmacology.
Eigenschaften
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-3-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-2-oxo-1,3-dihydroindol-3-yl]-6-chloro-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40Cl2N8O3S2/c43-31-23-33-29(21-25(31)9-11-49-13-17-51(18-14-49)38-27-5-1-3-7-35(27)56-47-38)37(40(53)45-33)42(55)30-22-26(32(44)24-34(30)46-41(42)54)10-12-50-15-19-52(20-16-50)39-28-6-2-4-8-36(28)57-48-39/h1-8,21-24,37,55H,9-20H2,(H,45,53)(H,46,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXKGHVYXULCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4(C5=C(C=C(C(=C5)CCN6CCN(CC6)C7=NSC8=CC=CC=C87)Cl)NC4=O)O)C9=NSC1=CC=CC=C19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40Cl2N8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione | |
CAS RN |
1303996-68-0 |
Source


|
| Record name | 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303996680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-BIS(2-(4-(BENZO(D)ISOTHIAZOL-3-YL)PIPERAZIN-1-YL)ETHYL)-6,6'-DICHLORO-3-HYDROXY-(3,3'-BIINDOLINE)-2,2'-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81DVJ4GWP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)



